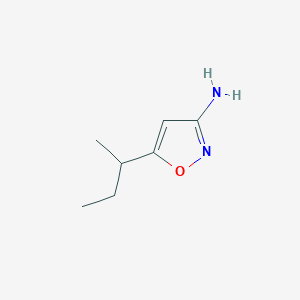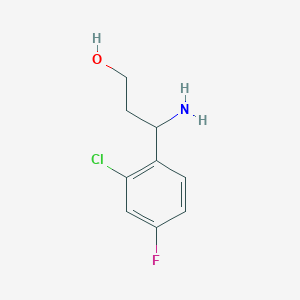
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an ethan-1-amine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring.
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. Parameters such as temperature, pH, and reaction time are carefully controlled to ensure efficient synthesis. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .
Chemical Reactions Analysis
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding triazole oxides, while reduction can yield triazole amines .
Scientific Research Applications
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a promising candidate for the development of new antibiotics and antifungal drugs . Additionally, it has been studied for its potential use in cancer therapy due to its ability to interfere with specific molecular pathways involved in cell proliferation .
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to their death . In cancer therapy, it may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other triazole derivatives such as 1-(3-(tert-butyl)-1H-1,2,4-triazol-5-yl)ethan-1-one and 1-(3-(tert-butyl)-1H-1,2,4-triazol-5-yl)ethan-1-ol. These compounds share a similar triazole core but differ in the functional groups attached to the triazole ring .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the ethan-1-amine group enhances its reactivity and potential for forming hydrogen bonds, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H18N4/c1-6(10)7-11-8(9(2,3)4)12-13(7)5/h6H,10H2,1-5H3 |
InChI Key |
MORJOIUXWORIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)


![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)







![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
